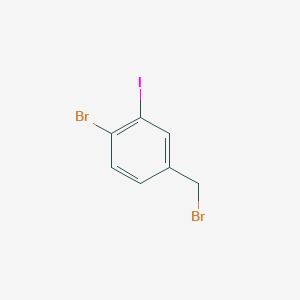

4-Bromo-3-iodobenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-iodobenzyl bromide, also known as 1-bromo-4-(bromomethyl)-2-iodobenzene, is a chemical compound with the molecular weight of 375.83 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5Br2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid substance at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Polycyclic Aromatic Hydrocarbons

4-Bromo-3-iodobenzyl bromide has been utilized in the synthesis of multisubstituted triphenylenes and phenanthrenes through cascade reactions. These reactions, catalyzed by palladium complexes, demonstrate the compound's potential as a versatile reagent in creating polycyclic aromatic hydrocarbons, which are crucial in the development of new organic materials with applications in electronics and photonics (Iwasaki, Araki, Iino, & Nishihara, 2015).

Development of Dendritic Macromolecules

Another significant application is in the preparation of polymers with controlled molecular architecture. This compound serves as a building block in a novel convergent approach to dendritic macromolecules. This method highlights the control over the nature and placement of peripheral groups in the molecule, crucial for the development of advanced materials with potential applications ranging from drug delivery systems to nanotechnology (Hawker & Fréchet, 1990).

Radiolabelling of Biologically Important Molecules

The compound has also been used in the radiolabelling of biologically significant molecules. Its efficient reaction with nucleophilic functional groups to generate radiolabelled quaternary ammonium and phosphonium salts underscores its potential in medical imaging and diagnostics, facilitating the study of biological processes at the molecular level (Wilson, Dannals, Ravert, Burns, & Wagner, 1986).

Electrochemical Applications

In electrochemistry, this compound has been employed as a catalyst for the reduction of CO2 and as a substrate in the electrosynthesis of 4-nitrophenylacetic acid. These applications not only contribute to the development of novel catalytic processes but also offer potential solutions for CO2 reduction and utilization, addressing environmental concerns (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).

Structural Studies

The compound has facilitated structural studies, such as the determination of methoxy derivatives of benzyl bromide, providing insights into the structural properties essential for the synthesis of dendritic materials. These findings have implications for material science, particularly in the design and synthesis of new materials with specific properties (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

Safety and Hazards

4-Bromo-3-iodobenzyl bromide is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314, indicating that it can cause severe skin burns and eye damage, and may be harmful if swallowed . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-bromo-4-(bromomethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOYOQGDKQDGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)

![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2826411.png)

![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)

![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)

![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)